molecular formula C21H24BrN3O4S B7710968 4-({N-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzamide

4-({N-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzamide

Cat. No.: B7710968
M. Wt: 494.4 g/mol
InChI Key: HNHISXIZIILDKY-UHFFFAOYSA-N
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Description

4-({N-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzamide is a complex organic compound that features a benzamide core with a sulfonyl group attached to a bromophenyl ring and a cyclohexylglycyl moiety

Properties

IUPAC Name

4-[[2-[(4-bromophenyl)sulfonyl-cyclohexylamino]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrN3O4S/c22-16-8-12-19(13-9-16)30(28,29)25(18-4-2-1-3-5-18)14-20(26)24-17-10-6-15(7-11-17)21(23)27/h6-13,18H,1-5,14H2,(H2,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHISXIZIILDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({N-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzamide typically involves multiple steps:

    Formation of the sulfonyl chloride: The starting material, 4-bromobenzenesulfonyl chloride, is prepared by reacting 4-bromobenzenesulfonic acid with thionyl chloride.

    Amidation reaction: The sulfonyl chloride is then reacted with N-cyclohexylglycine in the presence of a base such as triethylamine to form the intermediate N-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycine.

    Coupling reaction: Finally, the intermediate is coupled with 4-aminobenzamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-({N-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while substitution reactions could produce various substituted benzamides.

Scientific Research Applications

4-({N-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for designing new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-({N-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The benzamide core may also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-({N-[(4-chlorophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzamide
  • 4-({N-[(4-methylphenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzamide
  • 4-({N-[(4-fluorophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzamide

Uniqueness

The uniqueness of 4-({N-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzamide lies in the presence of the bromine atom, which can participate in specific interactions, such as halogen bonding, that are not possible with other halogens. This can lead to distinct biological activities and binding affinities compared to its analogs.

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